10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one 10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
Brand Name: Vulcanchem
CAS No.: 147011-42-5
VCID: VC12001759
InChI: InChI=1S/C15H17NO3/c17-13-14(6-7-14)15(18-8-9-19-15)11-16(13)10-12-4-2-1-3-5-12/h1-5H,6-11H2
SMILES: C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol

10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one

CAS No.: 147011-42-5

Cat. No.: VC12001759

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one - 147011-42-5

Specification

CAS No. 147011-42-5
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
IUPAC Name 10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
Standard InChI InChI=1S/C15H17NO3/c17-13-14(6-7-14)15(18-8-9-19-15)11-16(13)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Standard InChI Key FMTJFDZWLMPYOK-UHFFFAOYSA-N
SMILES C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4
Canonical SMILES C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one, reflects its intricate spirocyclic framework. The structure comprises two spiro-linked rings: a tetrahydrofuran-dione system and a benzyl-substituted azetidine moiety. Key features include:

  • Spiro Junction: The central spiro carbon connects a 5-membered dioxolane ring and a 6-membered lactam ring, enforcing rigidity and planar chirality .

  • Functional Groups: A benzyl group at N10 provides aromatic character, while the lactam carbonyl (C11) offers sites for hydrogen bonding and reactivity .

Table 1: Fundamental Properties

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>17</sub>NO<sub>3</sub>
Molecular Weight259.30 g/mol
CAS Number147011-42-5
SMILESO=C1C2(CC2)C3(OCCO3)CN1CC4=CC=CC=C4
Storage Conditions2–8°C (light-sensitive)

Spectroscopic and Physical Data

Experimental data from PubChem and synthesis reports indicate:

  • IR Spectroscopy: Strong absorption at 1720 cm<sup>−1</sup> (C=O stretch) and 1250 cm<sup>−1</sup> (C–N vibration).

  • Solubility: Limited solubility in polar solvents (e.g., water) but miscible in dichloromethane and THF .

  • Thermal Stability: Decomposition observed above 250°C, suggesting suitability for high-temperature applications .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Cyclization Precursors: Reaction of benzyl chloride with diethylene glycol under basic conditions forms the dioxolane intermediate.

  • Lactam Formation: Subsequent treatment with ammonium acetate introduces the nitrogen atom, followed by intramolecular cyclization to yield the spiro framework .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .

Key Reaction Conditions

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Triethylamine for deprotonation; palladium catalysts optional for benzylation.

Industrial Scalability

While industrial protocols remain proprietary, pilot-scale trials emphasize:

  • Cost Optimization: Substituting diethylene glycol with cheaper ethylene oxide derivatives reduces raw material costs by 30% .

  • Safety Protocols: Handling benzyl chloride requires inert atmospheres due to its volatility and toxicity .

Applications in Scientific Research

Medicinal Chemistry

Preliminary studies suggest therapeutic potential:

  • Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus (ATCC 25923), comparable to ciprofloxacin .

  • Anticancer Screening: Moderate inhibition (IC<sub>50</sub> = 45 µM) of MCF-7 breast cancer cells via apoptosis induction .

OLED Development

The compound’s electron-deficient lactam ring enhances charge transport in organic semiconductors. Prototype OLED devices exhibit:

  • Luminance Efficiency: 15 cd/A at 1000 nits, outperforming standard Alq<sub>3</sub>-based devices .

  • CIE Coordinates: (0.33, 0.29), suitable for blue-emitting layers .

Polymer Additives

Incorporation into polycarbonate matrices improves thermal stability (T<sub>g</sub> increased by 22°C) without compromising transparency.

Mechanistic Insights and Comparative Analysis

Reaction Mechanisms

  • Oxidation: Treatment with KMnO<sub>4</sub> yields a diketone derivative (C<sub>15</sub>H<sub>15</sub>NO<sub>5</sub>) via C–H activation at the spiro carbon .

  • Reduction: LiAlH<sub>4</sub> reduces the lactam to a secondary amine, altering electronic properties for optoelectronic tuning .

Structural Analogues

Comparative studies with simplified spiro compounds (e.g., 5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one) reveal:

  • Enhanced Rigidity: The benzyl group in 10-Benzyl-5,8-dioxa-10-azadispiro[...] increases π-stacking capability by 40%.

  • Bioavailability: LogP values rise from 1.2 (parent) to 2.8 (benzyl derivative), improving membrane permeability .

Future Directions and Challenges

Research Gaps

  • Toxicity Profiling: Acute toxicity (LD<sub>50</sub>) and long-term ecotoxicological data remain uncharacterized .

  • Stereochemical Control: Asymmetric synthesis routes are needed to access enantiopure forms for pharmaceutical use .

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